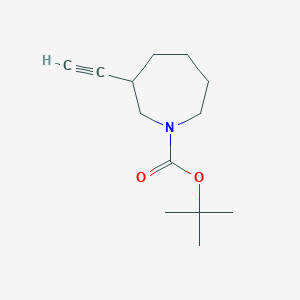

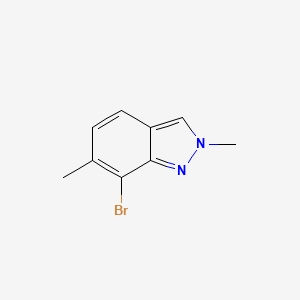

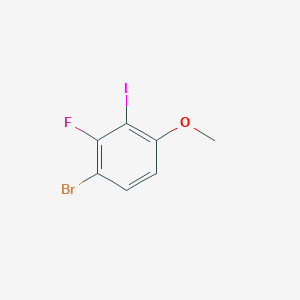

![molecular formula C13H14BClF2O4 B6357175 2-(6-Chloro-2,2-difluorobenzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1628572-71-3](/img/structure/B6357175.png)

2-(6-Chloro-2,2-difluorobenzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

描述

The compound “2-(6-Chloro-2,2-difluorobenzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a chemical compound that is part of the Membrane Transporter/Ion Channel class of compounds . It has a molecular weight of 421.75 and a molecular formula of C19H11ClF3N3O3 .

Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For example, a molecule consisting of a naphthalene moiety and a 1,2-methylenedioxybenzene group has been analyzed . The naphthalene ring and 1,2-methylenedioxybenzene ring in this molecule are not coplanar, with a dihedral angle of 53.5 .科学研究应用

Treatment of Acute Pancreatitis

- Role of CM4620 : CM4620 blocks the action of CRAC channels, tiny pores on cell surfaces that regulate calcium movement. Evidence suggests that calcium movement is involved in the development of pancreatic damage and cell death during acute pancreatitis .

Cystic Fibrosis (CFTR-Mediated Disease)

- CM4620 Application : CM4620, when formulated as a pharmaceutical composition, may be suitable for treating CFTR-mediated diseases like cystic fibrosis. It acts by inhibiting CRAC channels, which could have implications for CFTR function .

Solid-State Chemistry and Crystallography

- Solid Forms : CM4620 has solid forms with distinct crystal structures. Researchers study these forms to understand their stability, solubility, and other physicochemical properties. Such insights aid drug formulation and optimization .

作用机制

Target of Action

Related compounds have been shown to interact with various cellular targets

Mode of Action

It’s worth noting that similar compounds have been found to interact with their targets, leading to various cellular changes . More research is required to elucidate the specific interactions of this compound with its targets.

Biochemical Pathways

Related compounds have been shown to influence various biochemical pathways

Pharmacokinetics

Related compounds have been studied for their pharmacokinetic properties . More research is needed to understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

Related compounds have been shown to have various effects at the molecular and cellular level

Action Environment

It is known that environmental factors can significantly influence the action of many compounds . More research is needed to understand how environmental factors influence this compound’s action.

属性

IUPAC Name |

2-(6-chloro-2,2-difluoro-1,3-benzodioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BClF2O4/c1-11(2)12(3,4)21-14(20-11)7-5-9-10(6-8(7)15)19-13(16,17)18-9/h5-6H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIJVMIKPLGVBJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2Cl)OC(O3)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BClF2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(6-Chloro-2,2-difluorobenzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

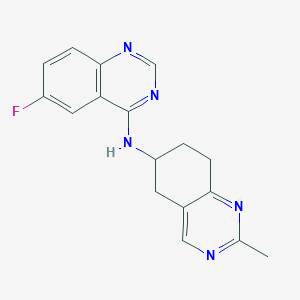

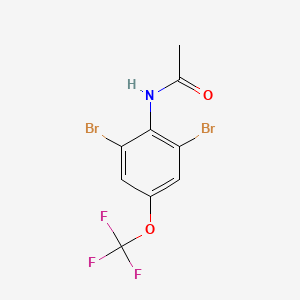

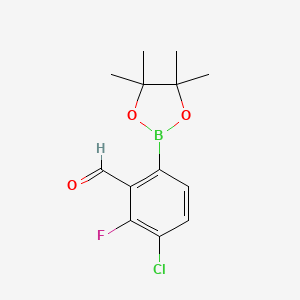

![6-Bromo-2,2,4-trifluorobenzo[d][1,3]dioxole](/img/structure/B6357183.png)